O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate

Description

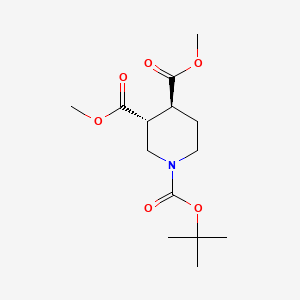

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is a piperidine-based tricarboxylate ester featuring a trans-configuration of substituents. Its structure includes a tert-butyl ester at position 1 and methyl esters at positions 3 and 4 of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules or complex heterocycles. The tert-butyl group provides steric protection to the ester, enhancing stability against hydrolysis, while the methyl esters contribute to moderate reactivity in further derivatization reactions .

Properties

Molecular Formula |

C14H23NO6 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O,4-O-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-6-9(11(16)19-4)10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |

InChI Key |

LVWCBPHCEJNKJG-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl ester groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and the availability of starting materials .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous piperidine/pyrrolidine derivatives:

Reactivity and Stability

- Ester Group Reactivity : The target compound’s tert-butyl ester at position 1 is less reactive toward nucleophilic attack compared to methyl or ethyl esters, which are more prone to hydrolysis . The presence of three ester groups increases lipophilicity but may reduce aqueous solubility.

- Stereochemical Effects : The trans-configuration in the target compound likely results in distinct coupling constants in NMR (e.g., J values for adjacent protons), as seen in analogous trans-configured piperidines . For example, in pyrrolidine derivatives, trans isomers exhibit coupling constants (J4,5) of ~0.4–6.0 Hz, whereas cis isomers show higher values (~13.0 Hz) .

- In contrast, hydroxyl groups (e.g., in ) increase polarity and participation in hydrogen bonding, impacting solubility and intermolecular interactions.

Spectroscopic Characterization

- NMR Analysis : Piperidine tricarboxylates exhibit distinct ¹H and ¹³C NMR signals for ester groups. For example, tert-butyl esters typically show singlets at ~1.4 ppm (¹H) and ~80 ppm (¹³C), while methyl esters resonate at ~3.7 ppm (¹H) and ~50 ppm (¹³C) . The trans-configuration in the target compound would split proton resonances due to vicinal coupling, as observed in similar trans-piperidines .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., ) confirm molecular weights and fragmentation patterns, aiding in structural validation.

Biological Activity

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate (CAS No. 2816820-24-1) is a synthetic compound characterized by a piperidine ring with multiple carboxylate functionalities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C14H23NO6

- Molecular Weight : 301.34 g/mol

- IUPAC Name : 1-(tert-butyl) 3,4-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate

The compound features a tert-butyl group at the 1 position and two methyl substituents at the 3 and 4 positions of the piperidine ring. This structural configuration contributes to its steric bulk and influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Properties : The compound has been studied for its potential antibacterial effects against common pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria through mechanisms that warrant further investigation.

- Pharmacological Applications : Its unique structural features make it a candidate for drug development in treating various conditions. Interaction studies have shown promising binding affinities to specific biological targets, suggesting potential therapeutic uses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthesis process:

- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.

- Carboxylation : Introduction of carboxylic acid groups at designated positions on the piperidine ring.

- Methylation : Methyl groups are added to enhance the compound's reactivity and biological profile.

Optimizing these steps is crucial for achieving high yields and purity in the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Binding Affinity Studies

Research focusing on binding interactions revealed that this compound has a high affinity for certain enzyme targets. This suggests its utility in drug design for inhibitors aimed at these enzymes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate | 145681-01-2 | Pyrrolidine ring with dicarboxylate | High |

| 1-tert-Butyl 2-ethyl pyrrolidine-1,2-dicarboxylate | 125347-83-3 | Similar pyrrolidine structure | High |

| (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 102195-79-9 | Hydroxypyrrolidine derivative | Moderate |

This comparative analysis highlights the unique aspects of this compound that may contribute to distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.